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Compound Focus: 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

CAS No.: 88373-30-2

Cat. No.: S612610

Thione-thiol tautomerism involves the reversible migration of a proton within a molecule, leading to
interconverting structures. For 1,2,4-triazole-3-thione and its derivatives, this constitutes an equilibrium

between a thione form (C=S) and a thiol form (C-S-H) [1] [2].

e Thione Form Stability: Computational studies consistently show that for 1,2,4-triazole-3-thione and
its disubstituted derivatives, the thione form is more stable in the gas phase. The energy barrier for
proton transfer to the thiol form is very high, making the thione form the predominant species [1] [2].

e Substituent and Solvent Effects: Introducing substituents (like halophenyl or isopyridyl groups)
does not drastically alter the relative stability or the energy barrier for tautomerization [2]. However,
the solvent environment can cause significant changes. Polar solvents like ethanol can reorder the
relative stability of tautomers, sometimes stabilizing the thiol form, which is less stable in the gas
phase [3].

The following diagram illustrates the core tautomerization process for the 1,2,4-triazole-3-thione system.
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Diagram 1: The intramolecular thione-thiol tautomerism equilibrium in 1,2,4-triazole-3-thione derivatives.
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Computational Analysis & Quantitative Data

Density Functional Theory (DFT) is the primary method for investigating thione-thiol tautomerism. The

table below summarizes key data from various studies.

Table 1: Computational Data on Thione-Thiol Tautomerism from Select Studies

Stable Key Relative Energy
) Reference /
Molecule Tautomer Computational (kcal/mol) | Energy E—
(Gas Phase) Level Barrier y
1,2,4-Triazole-3-thione & Thione B3LYP/6- Thione more stable; [1] [2]
derivatives 31G(d,p) [1] [2] High energy barrier
for proton transfer [1]
[2]
5-(3-pyridyl)-4H-1,2 4- Thione (all5  B3LYPI6- N/A (Calculated data  [4]
triazole-3-thiol tautomers 311++G(d,p) [4] agreed with
studied) experimental
spectroscopy) [4]
2-(2-Mercaptophenyl)-1- Thiol B3LYPI/6- Thiol more stable Azaazulene
azaazulene 311++G(2d,2p) than thione in gas System [3]
[3] phase [3]
4-Amino-5-(2- Thione Not Specified High tautomeric [1]
hydroxyphenyl)-2H-1,2,4- energy barrier [1]

triazole-3(4H)-thione

Natural Bond Orbital (NBO) analysis provides deeper insight into the electronic structure and stability. For
instance, in 2-(2-Mercaptophenyl)-1-azaazulene, the S-C sigma bond is weakened by delocalization effects
(n(S) -> o*(C-S) and n(S) -> o*(C-N)). This decreased occupancy of the bonding orbital and

increased occupancy of the antibonding orbital influences the molecular geometry and stability [3].

Experimental Characterization Protocols
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The following workflow outlines the standard protocol for a combined computational and experimental

study of these tautomers, as demonstrated in recent research [4].

Detailed Steps for (2)

A. Geometry Optimization

1. Molecule Synthesis (Level: e.g., B3LYP/6-311++G(d,p))

v 4

B. Frequency Calculation
(Confirm minima, no imaginary frequencies)

2. Computational Study

\

\

C. Energy Calculation
(Relative energies of all tautomers)

1
1
1
1
1
1
1
1
!
!
!
— iiainiatainty] :
| Detailed Steps for (3) \ 4

I

i

[

i i D. NBO Analysis
I

i

L]

3. Experimental Spectroscopy

4. Data Comparison & Validation

FT-IR Spectroscopy Laser-Raman Spectroscopy NMR (*H and 13C) UV-Vis Spectroscopy (Second-order perturbation theory)

Click to download full resolution via product page
Diagram 2: Integrated workflow for computational and experimental analysis of thione-thiol tautomerism.
Key Methodological Details:

e Computational Protocol:

o Geometry Optimization & Frequency Analysis: All tautomer structures are optimized using a
method like B3LYP with a basis set such as 6-311++G(d,p). Subsequent frequency calculations
confirm the structures are at a true energy minimum (no imaginary frequencies) [3] [4].

o NBO Analysis: This is performed at the same level of theory as the geometry optimization. The
key output is the second-order perturbation energy E(2), which measures the strength of
hyperconjugative interactions (e.g., n(S) -> o*(C-S)) that stabilize the structure [3].
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+ Experimental Spectroscopic Techniques:

o Vibrational Spectroscopy (FT-IR and Laser-Raman): Used to characterize functional groups.
The computed vibrational frequencies (often with scaling factors) are compared with
experimental spectra to identify the predominant tautomer [4].

o NMR Spectroscopy: Proton and carbon-13 NMR chemical shifts are calculated for each
tautomer and compared with experimental data. This is particularly powerful for establishing the
dominant form in solution [4].

o UV-Vis Spectroscopy: Calculated electronic transition energies help interpret the experimental
UV-Vis spectrum and understand the electronic structure of the tautomers [4].

Biological Relevance in Drug Development

The thione-thiol equilibrium is critically important in medicinal chemistry because the two tautomers can

have different biological activities, binding affinities, and metabolic stabilities.

e Triazole-thione Core in Pharmaceuticals: The 1,2,4-triazole-3-thione scaffold is recognized for a
range of biological activities. Specific derivatives have been investigated as antidepressant agents
[1] and exhibit anti-inflammatory [1] and antimicrobial properties [1].

e Azaazulene Systems as Anticancer Agents: More recent research on 1-azaazulene systems,
which also exhibit thione-thiol tautomerism, highlights their investigation as potential anticancer
agents [3]. The tautomeric state can influence how these molecules interact with biological targets.

Key Takeaways for Researchers

e Computational Foundation: The B3LYP functional with a moderate-to-large basis set (like 6-
31G(d,p) or 6-311++G(d,p)) is a validated and reliable approach for studying these systems [1] [2] [4].

¢ Predominance of the Thione Form: For the pharmaceutically relevant 1,2,4-triazole-3-thione
scaffold, the thione form is typically the most stable in the gas phase and often predominant,
though solvent effects must be evaluated [1] [2].

e NBO is a Powerful Tool: Natural Bond Orbital analysis is essential for moving beyond simple
energetics and understanding the electronic delocalizations that govern stability and molecular
geometry [3].

¢ Validation is Critical: Computational predictions of the dominant tautomer and its properties must be
validated through a combination of experimental spectroscopic techniques [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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